molecular formula C21H17ClO2S2 B2657283 Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate CAS No. 337923-73-6

Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate

Cat. No.: B2657283
CAS No.: 337923-73-6
M. Wt: 400.94
InChI Key: NIGHUMPEUCXAOC-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate is a chemical compound with a complex structure that includes a chlorophenyl group and a sulfanylbenzyl group

Chemical Reactions Analysis

Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups may interact with thiol-containing enzymes or proteins, potentially inhibiting their activity or altering their function. Additionally, the chlorophenyl group may contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate can be compared with other similar compounds, such as:

    Methyl 2-({2-[(4-bromophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and applications.

    Methyl 2-({2-[(4-fluorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate:

Properties

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO2S2/c1-24-21(23)18-7-3-5-9-20(18)25-14-15-6-2-4-8-19(15)26-17-12-10-16(22)11-13-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGHUMPEUCXAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC2=CC=CC=C2SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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